ラミニプリル-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

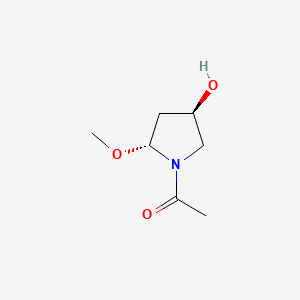

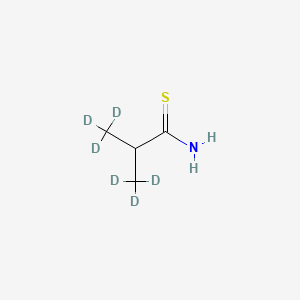

(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, also known as (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid, is a useful research compound. Its molecular formula is C21H28N2O5 and its molecular weight is 393.495. The purity is usually 95%.

BenchChem offers high-quality (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

治療的応用

ラミニプリル-d5は、ラミニプリルとしても知られており、高血圧の治療に用いられる一般的なアンジオテンシン変換酵素阻害剤です . その治療効果は、活性代謝物ラミニプリラットの濃度に依存します .

毒性学研究

This compoundの毒性薬物レベルに関する情報は文献には記載されていません . したがって、それは毒性学研究で使用して、薬物のヒトの体への毒性レベルと効果を決定することができます。

分析化学

This compoundは、分析化学、特に液体クロマトグラフィー-タンデム質量分析(LC–MS/MS)分析法で使用されます . それは、ヒト血漿中のラミニプリルの測定に役立ちます .

LC-MS/MSにおける内部標準

ラミニプリラット-d5を内部標準として使用し、ヒト血漿中のラミニプリルの定量のための、特異的、高感度で再現性のある高速液体クロマトグラフィー-タンデム質量分析法が開発され、検証されました .

法医学分析

This compoundは法医学分析で使用できます。 33症例を代表する大腿骨血液で測定されたthis compoundの濃度は、死前サンプルで予想される治療値と比較可能であると定義されました .

作用機序

Target of Action

Ramiprilat-d5, the active metabolite of the prodrug Ramipril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Ramiprilat-d5 is the RAAS . By inhibiting ACE, Ramiprilat-d5 disrupts the conversion of ATI to ATII, a key step in the RAAS . This disruption leads to a decrease in ATII levels, which in turn reduces vasoconstriction and aldosterone secretion .

Pharmacokinetics

Ramipril, the prodrug of Ramiprilat-d5, is rapidly absorbed and then hydrolyzed in the liver to form Ramiprilat-d5 . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Ramiprilat binds to ACE with high affinity at concentrations similar to that of the enzyme and establishes equilibrium slowly . The dosage of Ramipril should be reduced in patients with renal impairment as renal excretion largely determines the drug’s duration of action .

Result of Action

The primary molecular effect of Ramiprilat-d5 is the inhibition of ACE, leading to a decrease in ATII levels . This results in vasodilation, reduced vasoconstriction, and decreased aldosterone secretion . On a cellular level, these changes can lead to a reduction in blood pressure and improvements in other hemodynamic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ramiprilat-d5. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the drug’s metabolism can be affected by the patient’s liver function . Therefore, dosage adjustments may be necessary for patients with renal or hepatic impairment .

生化学分析

Biochemical Properties

Ramiprilat-d5 plays a significant role in biochemical reactions. It binds to ACE with high affinity at concentrations similar to that of the enzyme . This binding interaction is crucial for its function as it prevents the conversion of angiotensin I (ATI) to angiotensin II (ATII), a potent vasoconstrictor .

Cellular Effects

The effects of Ramiprilat-d5 on various types of cells and cellular processes are primarily related to its role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE and preventing the formation of ATII, Ramiprilat-d5 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ramiprilat-d5 involves its binding interactions with ACE. As a competitive inhibitor, it binds to ACE and prevents the enzyme from converting ATI to ATII . This inhibition disrupts the RAAS, leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

The temporal effects of Ramiprilat-d5 in laboratory settings are characterized by its pharmacokinetics. After absorption, rapid hydrolysis of Ramipril occurs in the liver, forming Ramiprilat-d5 . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours .

Metabolic Pathways

Ramiprilat-d5 is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of ATI to ATII .

Transport and Distribution

After being formed in the liver, Ramiprilat-d5 is distributed to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .

特性

IUPAC Name |

(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15+,16-,17+,18-/m0/s1/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDYTOTWMPBSLG-WVRDEORASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)